molecular formula C10H11NO2 B6280535 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one CAS No. 123094-71-3

3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one

Cat. No.: B6280535
CAS No.: 123094-71-3
M. Wt: 177.2
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Description

3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is a chemical compound based on the tetrahydroquinoline scaffold, a structure of high significance in medicinal chemistry. Tetrahydroquinoline derivatives are extensively investigated for their potential as anticancer agents. Related compounds have demonstrated the ability to inhibit cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis, or programmed cell death . The core tetrahydroquinoline structure is recognized as a privileged scaffold in drug discovery, often contributing to favorable physicochemical properties that align with established rules for drug-like molecules . Researchers value this family of compounds for developing novel therapeutic agents, particularly in oncology. The specific substitution pattern of this compound, featuring both hydroxy and keto functional groups, may offer unique reactivity and binding characteristics for structure-activity relationship (SAR) studies. This product is intended for research purposes to further explore these potential applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

123094-71-3

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Approaches to the Tetrahydroquinoline Skeleton

The tetrahydroquinoline core is typically constructed via cyclization of appropriately substituted aniline precursors. For example, 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline was synthesized by treating 3-methyl-5,6,7,8-tetrahydroquinoline-1-oxide with methanesulphonyl chloride, followed by hydrolysis and purification via recrystallization from n-hexane. Analogous methods could be adapted for 7-methyl substitution by employing 7-methyl-1,2,3,4-tetrahydroquinoline precursors.

Oxidation of Alcohols to Ketones

The 5-keto group in the target compound is strategically introduced through oxidation of a secondary alcohol. Manganese dioxide (MnO₂) in methylene chloride effectively oxidizes 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline to 5,6-dihydro-3-methyl-7H-quinolin-8-one at 142–144°C under reduced pressure (0.5 mmHg). This method, yielding 30 g of product (70% efficiency), is directly applicable to generating the 5-keto group in 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one.

Functionalization at Position 3: Hydroxyl Group Installation

Oximation and Reduction Pathways

Hydroxylamine hydrochloride in ethanol/water facilitates the conversion of ketones to oximes. For instance, 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline was synthesized by refluxing 5,6-dihydro-3-methyl-7H-quinolin-8-one with hydroxylamine hydrochloride and sodium hydroxide, achieving a 92% yield. Subsequent reduction using nickel-aluminium alloy in ethanol/sodium hydroxide yielded 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride . While this pathway produces an amine, analogous conditions could be modified to retain a hydroxyl group via controlled hydrolysis.

Direct Hydroxylation Techniques

Methyl Group Introduction at Position 7

Alkylation via Grignard Reagents

Chloro(methyl)magnesium in THF at -70°C under argon introduces methyl groups to tetrahydroquinoline derivatives, as demonstrated in the synthesis of 3,3-difluoro-4-hydroxy-4-methyl-7-(methylsulfanyl)-1,2,3,4-tetrahydroquinolin-2-one . Applying this method to a 7-position precursor would require a pre-functionalized substrate with a leaving group (e.g., bromide or chloride) at position 7.

Integrated Synthetic Route Proposal

Combining the above strategies, a plausible route for this compound involves:

  • Cyclization : Synthesize 7-methyl-5,6,7,8-tetrahydroquinolin-5-ol via acid-catalyzed cyclization of a substituted aniline.

  • Oxidation : Treat with MnO₂ in CH₂Cl₂ at reflux to oxidize the 5-alcohol to a ketone.

  • Hydroxylation : Introduce the 3-hydroxy group via oximation (hydroxylamine hydrochloride) followed by acidic hydrolysis.

Reaction Optimization and Challenges

Regioselectivity in Oxidation

MnO₂ selectively oxidizes secondary alcohols over primary ones, making it ideal for ketonization at position 5. Competing oxidation at other positions is mitigated by steric hindrance from the 7-methyl group.

Purification Techniques

Recrystallization from ethanol-ether mixtures or column chromatography ensures high purity. For example, 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride was purified via recrystallization from ethanol-ether, yielding 17.4 g of product.

Analytical and Spectroscopic Characterization

Critical data for verifying the target compound include:

  • ¹H NMR : A singlet integrating for the 3-hydroxy proton (δ 10.5–11.5 ppm), coupled with a methyl triplet (δ 1.2–1.6 ppm) for the 7-methyl group.

  • LCMS : Molecular ion peak at m/z 191.1 [M+H]⁺ (calculated for C₁₀H₁₁NO₂: 191.08).

  • Elemental Analysis : Expected C 62.82%, H 6.84%, N 7.33% (deviation <0.3% acceptable).

Scalability and Industrial Relevance

The nickel-aluminium alloy reduction step described in scales linearly, producing 26.2 g of amine hydrochloride from 27.5 g of oxime. Similarly, MnO₂-mediated oxidations are cost-effective for large batches, with 30 g of ketone obtained from 42.5 g of alcohol .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and substituted quinolinones.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxyquinolinones and tetrahydroquinolinones, such as:

Uniqueness

What sets 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

3-Hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is a compound belonging to the quinoline family, characterized by its unique chemical structure that includes a hydroxy group at the 3-position and a methyl group at the 7-position. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activities of this compound are primarily attributed to its interactions with various molecular targets and biochemical pathways:

  • Target Interactions : Quinoline derivatives are known to engage with multiple biological targets, leading to varied effects such as antimicrobial, anticancer, and anti-inflammatory activities.
  • Biochemical Pathways : The compound affects several key pathways:
    • PI3K/AKT/mTOR Signaling Pathway : It modulates this pathway crucial for cell survival and proliferation, potentially inducing autophagy and apoptosis in cancer cells .
    • Oxidative Stress Induction : The compound can provoke oxidative stress in cells, leading to cell death mechanisms that are particularly relevant in cancer therapy .

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:

  • Cell Viability Reduction : In vitro studies have shown that this compound can significantly reduce cell viability in ovarian carcinoma (A2780) and colorectal adenocarcinoma (HT-29) cells at micromolar concentrations .
  • Mechanisms of Action : The compound induces apoptosis through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known for their effectiveness against a range of pathogens. Specific studies indicate that:

  • Bacterial Inhibition : Certain derivatives of tetrahydroquinolinones exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antiproliferative Activity Study :
    • A library of related compounds was synthesized and tested for their ability to inhibit cell growth across multiple cancer lines. Results indicated substantial antiproliferative activity linked to oxidative stress induction.
  • Metal Complex Formation :
    • Research explored the formation of metal complexes with tetrahydroquinoline derivatives. These complexes demonstrated enhanced biological activities compared to their parent compounds.

Summary Table of Biological Activities

Activity TypeTarget Cells/OrganismsIC50 (μM)Mechanism
AnticancerA2780 (Ovarian Carcinoma)~10PI3K/AKT/mTOR pathway
HT-29 (Colorectal Adenocarcinoma)~15Oxidative stress induction
AntimicrobialVarious bacterial strainsVariableDisruption of bacterial metabolism

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from quinoline precursors. Key steps include cyclization, hydroxylation, and methylation. For purity optimization:

  • Use high-performance liquid chromatography (HPLC) for intermediate purification .
  • Monitor reaction progress via liquid chromatography-mass spectrometry (LC-MS) to detect byproducts .
  • Employ recrystallization with solvents like ethanol or dichloromethane to enhance final compound purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is essential:

  • NMR spectroscopy : Assign peaks for protons in the tetrahydroquinoline ring and methyl/hydroxyl groups .
  • FT-IR : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, O-H at ~3400 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., 209.67 g/mol for analogous tetrahydroquinolines) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under inert atmospheres .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Use personal protective equipment (PPE): lab coat, nitrile gloves, and safety goggles .
  • Work in a fume hood to avoid inhalation of fine particulates .
  • Store in airtight containers under argon to prevent oxidation .
  • Treat as potentially hazardous due to structural analogs with chlorine substituents showing moderate toxicity .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-validate techniques : Compare NMR data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism .
  • Dynamic NMR : Investigate conformational flexibility in solution that may obscure peak assignments .

Q. What strategies are effective for modifying the tetrahydroquinoline core to enhance biological activity?

  • Methodological Answer :

  • Substituent introduction : Add electron-withdrawing groups (e.g., chloro, nitro) to the quinoline ring to modulate electronic properties and binding affinity .
  • Scaffold hybridization : Fuse with heterocycles (e.g., thiophene, indole) to improve pharmacokinetic profiles .
  • Structure-activity relationship (SAR) studies : Use parallel synthesis to generate derivatives and screen against target enzymes (e.g., kinases, oxidoreductases) .

Q. How can researchers design experiments to resolve instability issues in aqueous solutions?

  • Methodological Answer :

  • pH-dependent stability assays : Measure degradation rates using UV-Vis spectroscopy at pH 3–10 .
  • Co-solvent systems : Test solubility/stability in DMSO-water or PEG-400 mixtures .
  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and analyze degradation products via LC-MS .

Q. What experimental approaches are recommended for analyzing interactions with biological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics with immobilized proteins .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes and guide mutagenesis studies .

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